
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoxazolin ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The methoxymethyl group can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, dichloromethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxymethyl group may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
相似化合物的比较
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one can be compared with other similar compounds such as:
- 4-Chloromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
These compounds share similar structures but differ in the halogen substituent. The uniqueness of this compound lies in its specific reactivity and stability, which can influence its applications and effectiveness in various research contexts .
属性
CAS 编号 |
153201-10-6 |
|---|---|
分子式 |
C7H12BrNO3 |
分子量 |
238.081 |
IUPAC 名称 |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
同义词 |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
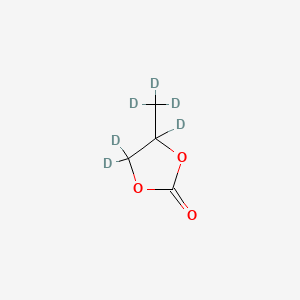
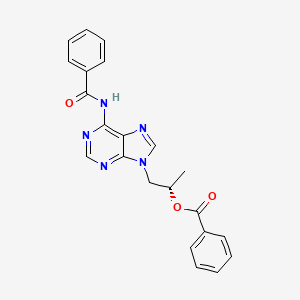


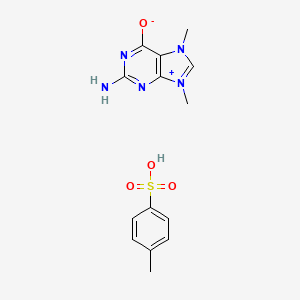
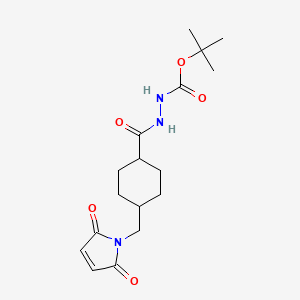

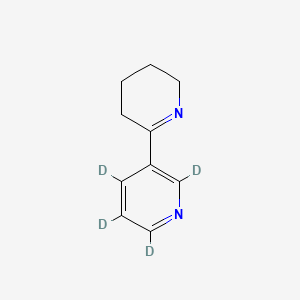

![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)
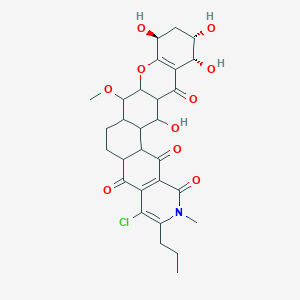
![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
